1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold. Its structure includes a 4-ethylphenyl group at the 1-position of the triazole ring and a 2-fluorobenzylamide substituent at the 4-carboxamide position. This compound shares structural motifs with several pharmacologically active agents, including antiepileptics, anticancer agents, and inhibitors of signaling pathways like Wnt/β-catenin. The ethyl and fluorobenzyl substituents likely influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions .
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-13-7-9-15(10-8-13)23-12-17(21-22-23)18(24)20-11-14-5-3-4-6-16(14)19/h3-10,12H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAFUYRPZOMTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
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Catalyst : Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate.
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Solvent : Dimethylformamide (DMF) or tert-butanol/water mixtures.
Example Protocol :
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Azide Preparation :
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Alkyne Preparation :
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Cycloaddition :
Key Data :
Carboxamide Functionalization
Post-triazole formation, the C4-carboxylic acid is converted to the carboxamide via activation and coupling with 2-fluorobenzylamine.
Carboxylic Acid Activation
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Activating Agents : Thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt).
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Intermediate : Acid chloride or mixed anhydride.
Protocol :
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The triazole-4-carboxylic acid (1.0 eq) is refluxed with SOCl₂ (2.0 eq) in dichloromethane (DCM) for 2 hours to form the acid chloride.
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The crude acid chloride is reacted with 2-fluorobenzylamine (1.5 eq) in DCM with triethylamine (TEA, 2.0 eq) as a base.
Key Data :
Alternative Methods and Optimization
Thermal Cycloaddition
Non-catalyzed thermal reactions between azides and alkynes can yield triazoles but suffer from lower regioselectivity:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Purification and Characterization
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water.
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Characterization :
Challenges and Solutions
Regioselectivity in Triazole Formation
Carboxamide Hydrolysis
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Issue : Acidic/basic conditions may hydrolyze the amide bond.
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Solution : Mild coupling agents (e.g., EDC/HOBt) and neutral pH.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Time (h) |
|---|---|---|---|
| CuAAC | 78–92 | >95% 1,4 | 12–24 |
| Thermal | 40–55 | ~75% 1,4 | 24–48 |
| Microwave-Assisted | 75–85 | >95% 1,4 | 0.5–1 |
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe in chemical biology to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The ethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Aryl Group Impact: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., H in Rufinamide) or electron-withdrawing groups (e.g., 4-chlorophenyl in ZIPSEY). This may improve membrane permeability but reduce solubility . Electron-deficient aryl groups (e.g., nitro in MKA098) are linked to enhanced binding in enzyme inhibition (e.g., MIF tautomerase activity), while bulky substituents (e.g., quinolin-2-yl in 3o) may sterically hinder target interactions .
Q & A
Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of triazole carboxamides typically involves a multi-step process. A general approach includes:
Cyclization : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
Functionalization : Introducing substituents (e.g., 4-ethylphenyl and 2-fluorobenzyl groups) via nucleophilic substitution or coupling reactions.
Carboxamide Formation : Condensation of the triazole intermediate with activated carbonyl derivatives.
Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Adjust catalyst loading (e.g., Cu(I) for regioselective triazole formation) and reaction temperatures to minimize side products.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and improve purity .
Q. How should researchers approach structural elucidation of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., ethylphenyl’s methyl triplet at ~1.2 ppm, fluorophenyl’s aromatic splitting).
- IR : Identify carboxamide C=O stretch (~1650–1680 cm) and triazole ring vibrations (~1500 cm).
- Crystallography :
- Grow single crystals via slow evaporation in ethanol/water mixtures.
- Analyze X-ray diffraction data to determine bond lengths/angles and confirm regiochemistry (e.g., triazole N-substitution patterns) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s enzyme inhibition potential, and how can contradictory bioactivity data be resolved?
- Methodological Answer :
- In Vitro Assays :
- Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition kinetics.
- Validate selectivity via panel screening against related enzymes (e.g., kinases, phosphatases).
- Resolving Contradictions :
- Address solubility issues by testing formulations with DMSO/PEG or cyclodextrin-based carriers .
- Replicate assays under varied pH/temperature conditions to identify stability-dependent activity changes.
Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with improved target binding affinity?
- Methodological Answer :
- In Silico Workflow :
Target Preparation : Use crystal structures (e.g., from PDB) or homology models of the enzyme.
Docking Simulations : Employ software like AutoDock Vina to predict binding poses, focusing on triazole-carboxamide interactions with catalytic residues.
SAR Analysis : Modify substituents (e.g., fluorophenyl’s para-position) and calculate binding energy changes (ΔG) to prioritize analogs .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Data Cross-Validation :
Reassess docking parameters (e.g., grid box size, flexibility of binding pockets).
Perform molecular dynamics (MD) simulations to account for protein conformational changes.
Validate top candidates with surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing target binding affinity?
- Methodological Answer :
- SAR Framework :
Synthesize analogs with systematic substitutions (e.g., halogen replacements on the phenyl ring, alkyl chain variations).
Test bioactivity in dose-response assays (IC/EC).
Corrogate electronic effects (Hammett σ values) and steric parameters (Taft’s E) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
